

Application Notes and Protocols for Mal-PEG12-NH-Boc in PROTAC Development

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Compound of Interest

Compound Name: Mal-PEG12-NH-Boc

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Introduction to PROTACs and the Role of Mal-PEG12-NH-Boc

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system. These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

Mal-PEG12-NH-Boc is a versatile polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The maleimide (Mal) group provides a reactive handle for covalent conjugation to cysteine residues on a warhead, a common strategy for developing targeted covalent PROTACs. The 12-unit PEG chain enhances aqueous solubility and provides the necessary length and flexibility to facilitate the formation of a productive ternary complex. The Boc-protected amine (NH-Boc) allows for a controlled, sequential synthesis, enabling the attachment of the E3 ligase ligand after the warhead has been conjugated.

Core Principles of PROTAC Action

A PROTAC functions by bringing a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination of the target protein. This process marks the protein for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Physicochemical Properties of Mal-PEG12-NH-Boc

Property	Value	Reference
Molecular Weight	768.89 g/mol	[1]
Molecular Formula	C35H64N2O16	[1]
Appearance	To be determined	[2]
Purity	>95%	[2]
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term	[2]

Quantitative Data for a Representative PROTAC

While specific data for a PROTAC utilizing the **Mal-PEG12-NH-Boc** linker is not publicly available, the following table presents representative data for a covalent KRAS G12C-targeting PROTAC, illustrating the types of quantitative metrics used to evaluate PROTAC efficacy.

Parameter	Value	Cell Line	Description	Reference
DC50	0.1 μ M	Not specified	The concentration of the PROTAC required to degrade 50% of the target protein.	
Dmax	90%	Not specified	The maximum percentage of target protein degradation achieved.	

Experimental Protocols

Protocol 1: Synthesis of a Covalent PROTAC using Mal-PEG12-NH-Boc

This protocol outlines the general steps for synthesizing a covalent PROTAC targeting a protein with an accessible cysteine residue.

Step 1: Conjugation of the Warhead to the **Mal-PEG12-NH-Boc** Linker

- Dissolve the cysteine-containing warhead in a suitable anhydrous solvent (e.g., DMF or DMSO).
- Add **Mal-PEG12-NH-Boc** to the solution in a slight molar excess (e.g., 1.1 to 1.5 equivalents).
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by LC-MS. The reaction is typically complete within 2-4 hours.
- Purify the warhead-linker conjugate by flash column chromatography or preparative HPLC to remove any unreacted starting materials.

Step 2: Boc Deprotection

- Dissolve the purified warhead-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
- Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

Step 3: Coupling of the E3 Ligase Ligand

- Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent (e.g., DMF).
- Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to activate the carboxylic acid. Stir for 15-30 minutes at room temperature.
- Add the deprotected warhead-linker amine to the activated E3 ligase ligand solution.
- Stir the reaction mixture at room temperature overnight under an inert atmosphere. Monitor the reaction progress by LC-MS.
- Purify the final PROTAC by preparative HPLC to yield the desired product.

Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

1. Cell Culture and Treatment:

- Plate cells at a suitable density and allow them to attach overnight.
- Treat the cells with various concentrations of the PROTAC (typically in a dose-response manner) and a vehicle control (e.g., DMSO).
- Incubate the cells for a desired period (e.g., 24 hours).

2. Cell Lysis:

- Wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Preparation and SDS-PAGE:

- Normalize the protein concentration of all samples.
- Add Laemmli sample buffer and boil the samples to denature the proteins.
- Separate the proteins by SDS-PAGE.

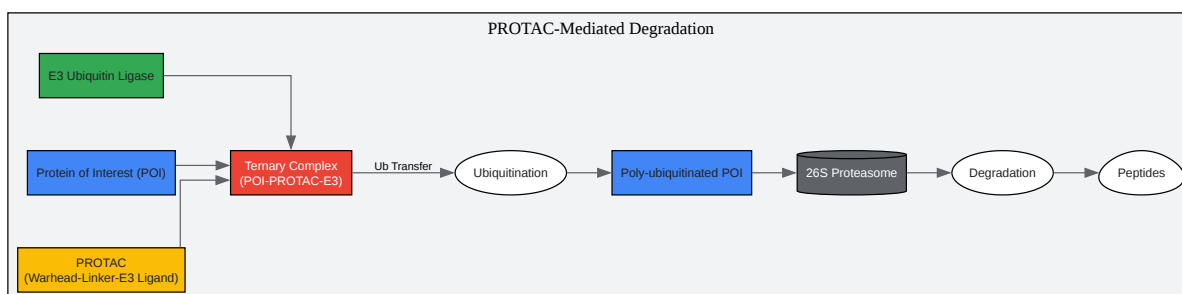
5. Western Blotting:

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β -actin).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

6. Data Analysis:

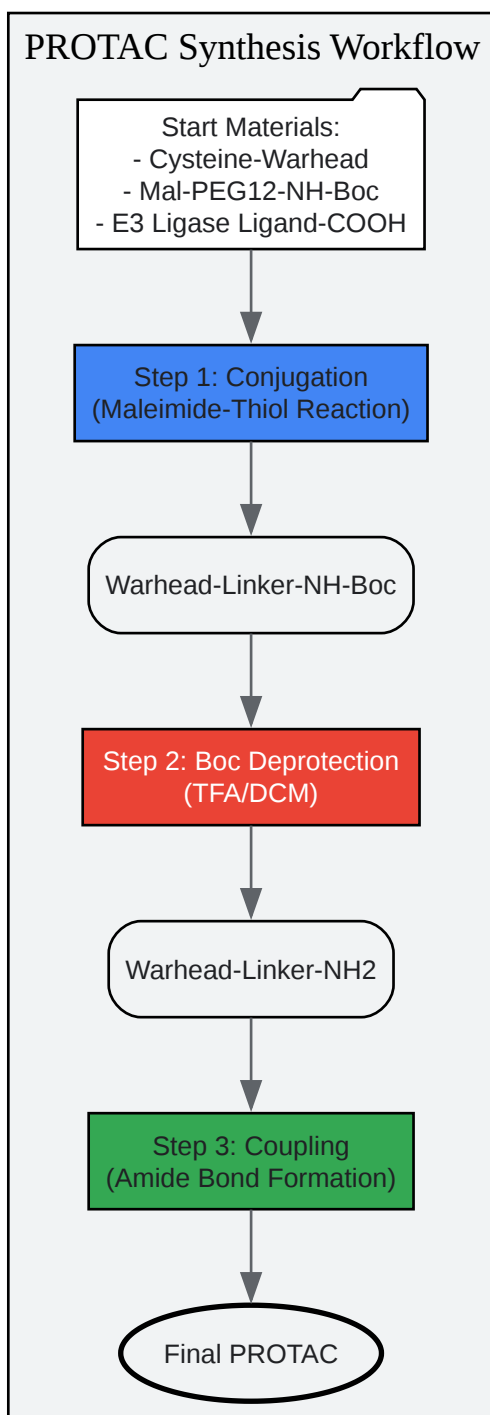
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations



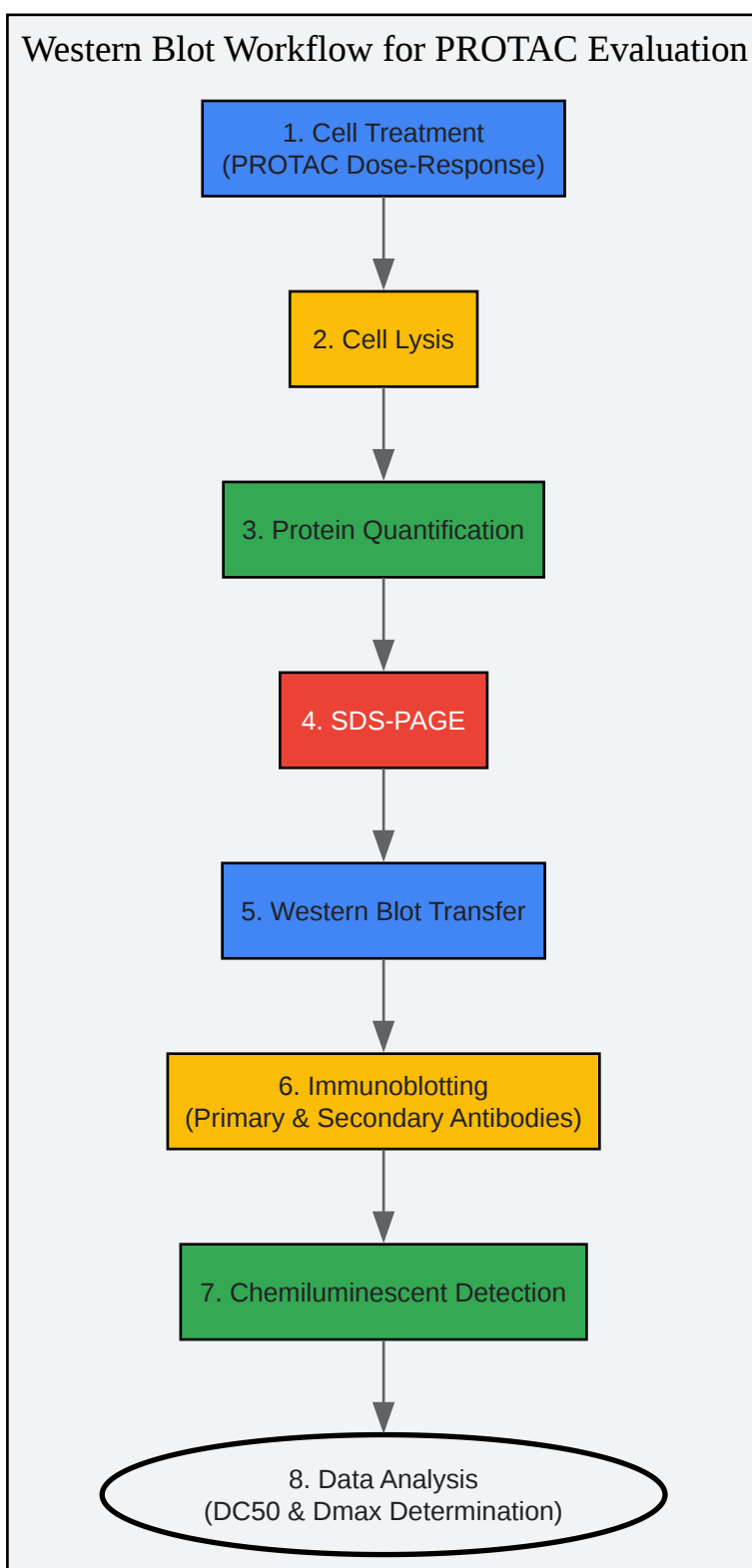
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Caption: PROTAC signaling pathway.



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Caption: PROTAC synthesis workflow.



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Caption: Western blot workflow.

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